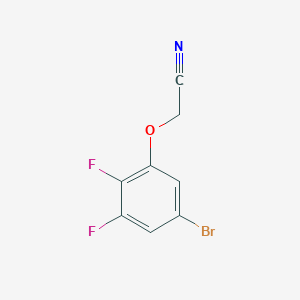

2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile

Description

2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile is a halogenated aromatic compound featuring a phenoxy backbone substituted with bromine at the 3-position and fluorine atoms at the 5- and 6-positions, linked to an acetonitrile functional group. Its molecular formula is C₈H₃BrF₂NO, with a molecular weight of 255.02 g/mol (calculated). The compound has been utilized in synthetic organic chemistry, particularly as an intermediate for pharmaceuticals and agrochemicals.

Structural characterization of such compounds typically employs techniques like NMR, IR, and TLC, as seen in analogous acetonitrile derivatives .

Properties

IUPAC Name |

2-(5-bromo-2,3-difluorophenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c9-5-3-6(10)8(11)7(4-5)13-2-1-12/h3-4H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXQBGIOFQSJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OCC#N)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile typically involves the reaction of 3-bromo-5,6-difluorophenol with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group is replaced by the acetonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Scientific Research Applications

2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological effects.

Comparison with Similar Compounds

Key Observations:

- Halogenation Impact: The target compound’s 5,6-difluoro substitution creates a stronger electron-withdrawing effect compared to mono-fluoro analogs like 2-(3-Bromo-4-fluorophenyl)acetonitrile . This may lower HOMO energy, reducing nucleophilicity but enhancing stability toward electrophilic attacks .

- Functional Group Variation: Replacing the acetonitrile group with an ester (e.g., Ethyl 2-(5-bromo-2,3-difluorophenoxy)acetate) increases polarity and alters reactivity, making the ester more prone to hydrolysis .

Electronic and Reactivity Profiles

Density Functional Theory (DFT) studies on related bromo-fluoro-acetonitriles reveal that non-planar molecular geometries (due to steric or electronic effects) influence charge distribution. For example:

- HOMO/LUMO Distribution : In similar compounds, HOMO orbitals localize on the aromatic ring and oxygen atoms, while LUMO orbitals concentrate on the nitrile group and electron-deficient halogenated regions . The 5,6-difluoro substitution in the target compound likely exacerbates this asymmetry, increasing electrophilicity at the nitrile moiety.

- Reactivity Trends: Compounds with multiple halogens (e.g., 5,6-difluoro) exhibit higher reactivity in Suzuki-Miyaura couplings compared to mono-halogenated analogs, as seen in bromo-fluoro-phenylacetonitrile derivatives .

Biological Activity

2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and cellular receptors. The compound's structure allows it to potentially modulate biochemical pathways through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.

- Antioxidant Properties : The compound could exhibit antioxidant effects by scavenging free radicals.

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress.

In Vitro Studies

Recent studies have assessed the compound's efficacy across various biological assays:

- Cell Viability and Neuroprotection : In studies evaluating neuroprotective activity, similar compounds demonstrated cell viability rates ranging from 63.05% to 87.90% against Aβ-induced toxicity in SK-N-SH cells. This indicates potential protective effects against neurodegenerative diseases like Alzheimer's disease.

- Enzyme Activity : The compound has shown some impact on acetylcholinesterase (AChE) activity, although significant potency was not observed across all tested compounds.

- Antioxidant Activity : Various assays indicate that this compound can effectively mitigate oxidative stress in cellular models.

Data Table: Biological Activity Summary

| Study | Cell Type | Activity Assessed | Findings |

|---|---|---|---|

| Study 1 | SK-N-SH | Neuroprotection | Cell viability: 63.05% - 87.90% |

| Study 2 | Various cancer cells | Enzyme inhibition | No significant AChE inhibition |

| Study 3 | Cellular models | Antioxidant activity | Effective in scavenging free radicals |

Case Study 1: Neuroprotective Potential

In a recent investigation into neuroprotective agents, this compound was included among compounds evaluated for their ability to protect neuronal cells from Aβ-induced toxicity. The study found that certain derivatives exhibited significant protective effects, suggesting that modifications to the structure could enhance neuroprotective properties.

Case Study 2: Cancer Cell Cytotoxicity

Another study explored the cytotoxic effects of related compounds on human cancer cell lines. Compounds with similar structural features showed moderate to significant cytotoxicity against resistant cancer cells. This indicates that this compound may also possess antiproliferative properties worth further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.